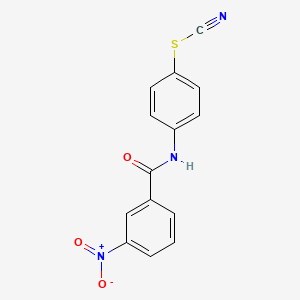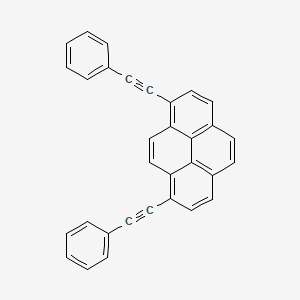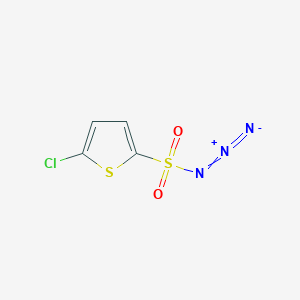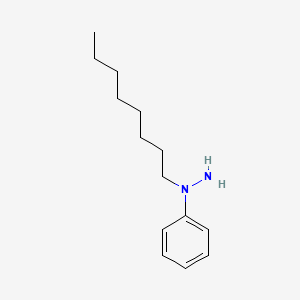![molecular formula C14H10ClF B14417507 1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene CAS No. 85000-55-1](/img/structure/B14417507.png)
1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a vinyl group that is further substituted with a 4-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with this compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, H₂ with Pd/C, anhydrous conditions.
Substitution: Nucleophiles like OH⁻, NH₂, polar solvents, and elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo electrophilic or nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of the target, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene
- 1-Chloro-2-[1-(4-methylphenyl)ethenyl]benzene
- 1-Chloro-2-[1-(4-nitrophenyl)ethenyl]benzene
Uniqueness
1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
85000-55-1 |
|---|---|
Molekularformel |
C14H10ClF |
Molekulargewicht |
232.68 g/mol |
IUPAC-Name |
1-chloro-2-[1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10ClF/c1-10(11-6-8-12(16)9-7-11)13-4-2-3-5-14(13)15/h2-9H,1H2 |
InChI-Schlüssel |
NAFHYJIIUKQSRU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)F)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




silane](/img/structure/B14417441.png)



![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)




![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
